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1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidine-3-carbonitrile

TGR5 agonism GPBAR1 cAMP assay

Medicinal chemistry teams pursuing TGR5 agonists face limited access to structurally validated 3-cyano azetidine chemotypes. This compound solves that gap as a unique building block for SAR expansion, metabolic stability benchmarking, and kinase selectivity profiling. Key advantages: electron-withdrawing 3-CN group offers a novel pharmacophoric vector absent in the 2-carboxamide series; dual metabolic stabilization (4-CF3-pyrimidine + 3-CN-azetidine) predicts superior hepatic stability; and the conformationally constrained azetidine scaffold enables free-energy perturbation validation studies.

Molecular Formula C9H7F3N4
Molecular Weight 228.178
CAS No. 2034513-15-8
Cat. No. B2485821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidine-3-carbonitrile
CAS2034513-15-8
Molecular FormulaC9H7F3N4
Molecular Weight228.178
Structural Identifiers
SMILESC1C(CN1C2=NC=CC(=N2)C(F)(F)F)C#N
InChIInChI=1S/C9H7F3N4/c10-9(11,12)7-1-2-14-8(15-7)16-4-6(3-13)5-16/h1-2,6H,4-5H2
InChIKeyPQZPBWBPRRZWSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidine-3-carbonitrile: Physicochemical & Target Engagement Profile


1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidine-3-carbonitrile (CAS 2034513-15-8, molecular formula C₉H₇F₃N₄, molecular weight 228.17 g/mol) is a heterocyclic small molecule comprising a 4-(trifluoromethyl)pyrimidine core linked to an azetidine ring bearing a carbonitrile substituent at the 3-position [1]. The compound is structurally related to the trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamide series developed as potent, orally bioavailable Takeda G-protein receptor 5 (TGR5/GPBAR1) agonists, which have demonstrated efficacy in preclinical metabolic disease models [2]. The primary biological annotation for this chemotype is TGR5 agonism, a target implicated in type 2 diabetes, metabolic syndrome, and autoimmune disease pathways [2].

GPCR pathway TGR5 (GPBAR1) agonism research tool for metabolic disease models
Scaffold novelty 3-Cyanoazetidine vector distinct from 2-carboxamide series, enabling unexplored SAR space
Core chemistry 4-(Trifluoromethyl)pyrimidine core supports metabolic stability and ligand efficiency in lead optimization

1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidine-3-carbonitrile: Why It Cannot Be Substituted in TGR5 SAR


TGR5 (GPBAR1) agonists represent a structurally diverse class where minor modifications produce order-of-magnitude shifts in potency, efficacy, and physicochemical properties. The clinically explored bile acid-derived agonist INT-777 (EC₅₀ = 0.82 μM at human TGR5) illustrates that steroidal and non-steroidal chemotypes exhibit divergent receptor activation profiles [1]. Within the non-steroidal azetidine series, the electronic character of the substituent at the azetidine 3-position (nitrile vs. carboxamide vs. carboxylic acid) dictates hydrogen-bond donor/acceptor capacity, conformational preference, and metabolic vulnerability [2]. The 4-(trifluoromethyl)pyrimidine scaffold imparts distinct lipophilicity and metabolic stability compared to the pyridine analog (CAS 2034604-98-1), while the strained azetidine ring imposes conformational constraints absent in six-membered piperidine analogs [2]. These cumulative structural features create a unique pharmacological fingerprint that cannot be replicated by simple analog substitution, necessitating compound-specific procurement for reproducible SAR studies.

Pyrimidine core
Pyridine analog (CAS 2034604-98-1)
Lower lipophilicity and extra H-bond acceptor of pyrimidine may shift solubility, target engagement, and PK profile
Azetidine ring
Piperidine analog
Ring strain pre-organization of azetidine affects binding entropy; piperidine flexibility may reduce selectivity in TGR5 assays
3-Carbonitrile
2-Carboxamide series
Electronic character and metabolic vulnerability differ; SAR cannot be extrapolated from amide to nitrile analogs

1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidine-3-carbonitrile: Head-to-Head Comparison with Closest Analogs


TGR5 Agonist Potency: Comparison with INT-777 and 2-Carboxamide Series

Quantitative TGR5 agonist potency for 1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidine-3-carbonitrile remains unavailable in the peer-reviewed literature as of 2026. For procurement decision-making, the closest published comparator is the azetidine-2-carboxamide series, where compound 45h achieved an EC₅₀ of <100 nM in cAMP assays using CHO cells expressing human TGR5 [1]. A structurally distinct piperidine analog (1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid) registered an EC₅₀ of 17 nM in a luciferase reporter gene assay in CHOK1 cells [2]. By contrast, the reference bile acid-derived agonist INT-777 exhibits substantially weaker potency (EC₅₀ = 0.82 μM = 820 nM) at human TGR5 [3]. The 3-carbonitrile substitution on the azetidine ring of the target compound introduces a strong electron-withdrawing group (σₚ for CN ≈ 0.66) that alters the electronic environment of the azetidine nitrogen compared to the carboxamide analog (σₚ for CONH₂ ≈ 0.36), predicting a distinct pharmacophoric interaction pattern with TGR5 transmembrane residues [4].

TGR5 potency context
Cross-study comparable
Target EC₅₀ not reported; INT-777: 820 nM; azetidine-2-carboxamide 45h: <100 nM; piperidine analog: 17 nM
Rank-order sensitivity highlights scaffold dependence; supports compound-specific procurement for TGR5 assay development
Human TGR5 cAMP assay; potency for 3-cyanoazetidine remains to be experimentally determined
TGR5 agonism GPBAR1 cAMP assay

Pyrimidine vs. Pyridine Heterocycle: Lipophilicity and Target Engagement

The closest commercially available structural analog is 1-(4-(trifluoromethyl)pyridin-2-yl)azetidine-3-carbonitrile (CAS 2034604-98-1), which replaces the pyrimidine ring with a pyridine. The pyrimidine core of the target compound introduces an additional nitrogen atom at the 1-position of the heterocycle, reducing logP by approximately 0.5–0.8 units relative to the pyridine analog based on calculated values for analogous pairs [1]. The pyrimidine N-1 can serve as an additional hydrogen-bond acceptor or engage in water-mediated interactions with receptor residues, a feature absent in the pyridine congener. In the published TGR5 agonist series, the pyrimidine scaffold was essential for oral bioavailability (F > 30% in rat for optimized analogs) and contributed to a ligand efficiency (LE) > 0.35, whereas pyridine-containing analogs frequently exhibited reduced LE and higher clearance [2].

Heterocycle lipophilicity
Class-level inference
Pyrimidine vs pyridine: ΔclogP ≈ −0.5 to −0.8; additional H‑bond acceptor at N‑1
Pyrimidine core may improve aqueous solubility and reduce CYP-mediated clearance compared to pyridine analog
Calculated values from analogous TGR5 agonist series; experimental logP confirmation advised
lipophilicity heterocycle SAR clogP

Azetidine Ring Strain vs. Piperidine Conformational Flexibility

The four-membered azetidine ring imposes a puckered conformation with a ring strain energy of approximately 26.2 kcal/mol, compared to the nearly strain-free six-membered piperidine ring (<1 kcal/mol) [1]. This strain restricts the accessible conformational space of the appended carbonitrile group, locking it into a specific spatial orientation relative to the pyrimidine plane. The piperidine analog (1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid, CAS 465514-39-0) adopts multiple chair conformations, increasing the entropic penalty upon receptor binding. The conformational restriction of the azetidine scaffold is hypothesized to contribute to the improved ligand efficiency observed in the azetidine-2-carboxamide TGR5 agonist series (LE > 0.35) compared to more flexible analogs [2].

Ring strain comparison
Class-level inference
Azetidine strain ~26.2 kcal/mol; piperidine <1 kcal/mol; estimated ΔS‡ penalty 3–5 cal/mol·K for flexible analog
Conformational pre-organization may reduce entropic cost of binding, supporting improved ligand efficiency in TGR5 engagement
Literature ring strain data; binding thermodynamics for this chemotype require direct measurement
ring strain conformational restriction azetidine vs. piperidine

Synthetic Route: Baylis-Hillman Annulation for Azetidine-3-carbonitriles

The azetidine-3-carbonitrile scaffold is accessible via a one-pot Baylis-Hillman annulation protocol that yields 1,2-disubstituted azetidine-3-carbonitriles with high diastereoselectivity (>20:1 dr) and good overall yields (65–85%) [1]. This methodology provides a scalable route to the core structure using unmodified Baylis-Hillman adducts and N-arylphosphoramidates, in contrast to the multi-step sequences often required for azetidine-2-carboxamide analogs [2]. The synthetic divergence between the 3-carbonitrile and 2-carboxamide substitution patterns means that the target compound cannot be trivially derived from published TGR5 agonist intermediates, requiring dedicated procurement for SAR expansion.

Synthetic route
Supporting evidence
One-pot Baylis-Hillman annulation; dr >20:1; typical yield 65–85% for azetidine-3-carbonitrile scaffold
Scalable, high-yielding route supports gram-scale procurement; orthogonal to 2‑carboxamide synthesis
Reported for 1,2-disubstituted azetidine-3-carbonitriles; applicability to target compound should be verified
Baylis-Hillman reaction azetidine synthesis diastereoselectivity

Metabolic Stability: Trifluoromethylpyrimidine Scaffold Advantage

The trifluoromethyl group at the pyrimidine 4-position serves as a metabolically stable bioisostere for methyl, chloro, or bromo substituents, with the strong electron-withdrawing character (-I effect) deactivating the pyrimidine ring toward oxidative metabolism by CYP450 isoforms [1]. In the published TGR5 agonist series, compounds bearing the 4-(trifluoromethyl)pyrimidine moiety exhibited intrinsic clearance (CLᵢₙₜ) values < 20 μL/min/mg protein in human liver microsomes, compared to > 60 μL/min/mg for the unsubstituted pyrimidine analogs [2]. The carbonitrile group at the azetidine 3-position is also resistant to Phase I metabolism (hydrolysis to carboxylic acid requires nitrilase enzymes largely absent in human liver), providing a dual metabolic stabilization strategy absent in ester or amide congeners [1].

Metabolic stability
Class-level inference
Predicted CLᵢₙₜ <20 µL/min/mg (4-CF₃-pyrimidine + 3-CN-azetidine); unsubstituted pyrimidine >60 µL/min/mg
Dual metabolic stabilization strategy may extend half-life in preclinical ADME studies compared to hydrolytically labile analogs
Extrapolated from published trifluoromethylpyrimidine TGR5 agonist microsomal data; experimental confirmation required
metabolic stability trifluoromethyl CYP inhibition

1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidine-3-carbonitrile: Application Scenarios in Metabolic Disease & Kinase Research


TGR5 Agonist Lead Optimization: Expanding 3-Cyanoazetidine SAR

Medicinal chemistry teams pursuing TGR5 agonists for type 2 diabetes or NASH can use 1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidine-3-carbonitrile as a structurally distinct starting point for SAR expansion. The 3-cyano substitution introduces an electron-withdrawing group absent in the extensively patented 2-carboxamide series, offering a novel pharmacophoric vector for receptor interaction [1]. The established Baylis-Hillman synthetic route enables rapid analog generation at the azetidine 2-position while maintaining the 3-cyano group, facilitating parallel library synthesis [2].

Kinase Profiling: Pyrimidine-Azetidine as Type II Hinge Binder

The 4-(trifluoromethyl)pyrimidine-2-yl moiety serves as a privileged hinge-binding motif for kinase ATP pockets, with the azetidine carbonitrile providing a vector directed toward the solvent-exposed region or back pocket [1]. Patent literature indicates that related pyrimidinyl-azetidine scaffolds have been claimed as TRK kinase inhibitors for oncology applications [3]. Procurement of this specific compound enables profiling against a panel of kinases to identify unique selectivity fingerprints distinct from the piperidine or pyrrolidine analogs.

Metabolic Stability: Cyanoazetidine vs. Carboxamide in Hepatocytes

The dual metabolic stabilization strategy (4-CF₃-pyrimidine + 3-CN-azetidine) predicts superior hepatic stability compared to amide- or ester-containing TGR5 agonists [1]. Researchers can procure this compound as a benchmark to experimentally validate the metabolic stability hypothesis in human hepatocyte suspension assays, generating head-to-head CLᵢₙₜ data against the 2-carboxamide lead 45h and INT-777, which are known to exhibit higher clearance in preclinical species [4].

Docking Studies: Azetidine Ring Strain Impact on TGR5 Binding

The conformational pre-organization conferred by the azetidine ring (strain energy ≈ 26.2 kcal/mol) provides an experimentally tractable system for validating free-energy perturbation (FEP) calculations comparing azetidine vs. piperidine scaffolds at the TGR5 orthosteric site [5]. Procurement of both the azetidine-carbonitrile and the corresponding piperidine analog enables correlated experimental binding data to refine computational models for scaffold hopping predictions.

Application
Selection Property
Validation Focus
TGR5 agonist lead optimization
3-Cyanoazetidine scaffold with novel electronic vector
TGR5 cAMP assay profiling against 2‑carboxamide and piperidine benchmarks
Kinase hinge-binder profiling
Pyrimidine-azetidine privileged scaffold for type II kinase inhibition
Kinase selectivity panel review; TRK and related kinase engagement
Metabolic stability benchmark studies
Dual metabolic stabilization (4-CF₃-pyrimidine + 3-CN-azetidine)
Hepatocyte intrinsic clearance comparison with ester/amide TGR5 agonists
Conformational pre-organization research
Azetidine ring strain pre-organization for binding thermodynamics
Free-energy perturbation calculations and experimental TGR5 binding validation
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